methyl 2-(2-bromo-5-hydroxyphenyl)acetate

Catalog No.
S3010599
CAS No.
1069115-25-8
M.F
C9H9BrO3
M. Wt
245.072
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 2-(2-bromo-5-hydroxyphenyl)acetate

CAS Number

1069115-25-8

Product Name

methyl 2-(2-bromo-5-hydroxyphenyl)acetate

IUPAC Name

methyl 2-(2-bromo-5-hydroxyphenyl)acetate

Molecular Formula

C9H9BrO3

Molecular Weight

245.072

InChI

InChI=1S/C9H9BrO3/c1-13-9(12)5-6-4-7(11)2-3-8(6)10/h2-4,11H,5H2,1H3

InChI Key

FPINIQUTHBKAPZ-UHFFFAOYSA-N

SMILES

COC(=O)CC1=C(C=CC(=C1)O)Br

Solubility

not available

Medicinal Chemistry

Specific Scientific Field: Pharmaceutical research and drug development

Summary of Application: Methyl 2-(5-bromo-2-hydroxyphenyl)acetate can be modified to create potential drug candidates. Medicinal chemists explore its structural variations to enhance biological activity, improve pharmacokinetics, and reduce toxicity.

Experimental Procedures:

    Structure-Activity Relationship (SAR) Studies: Researchers synthesize analogs by modifying the ester moiety, bromine position, or hydroxyl group. These modifications impact the compound’s interaction with biological targets.

    In Vitro Assays: Scientists evaluate the synthesized derivatives for their binding affinity, enzyme inhibition, or cellular activity. High-throughput screening helps identify promising candidates.

    In Vivo Studies: Compounds showing favorable in vitro results undergo animal studies to assess efficacy, safety, and pharmacokinetics.

Results and Outcomes: Successful modifications may lead to novel drug candidates with improved therapeutic profiles. Quantitative data on binding affinity (IC50/Ki values), ADME properties, and toxicity profiles guide further development .

Agrochemicals

Specific Scientific Field: Agricultural chemistry

Summary of Application: Methyl 2-(5-bromo-2-hydroxyphenyl)acetate derivatives can be explored as potential agrochemicals. These compounds may exhibit herbicidal, fungicidal, or insecticidal properties.

Experimental Procedures:

    Herbicides: Researchers evaluate the compound’s impact on weed growth. Herbicidal activity is assessed through greenhouse or field trials.

    Fungicides and Insecticides: Compounds are tested against plant pathogens or pests. Bioassays determine efficacy.

Results and Outcomes: Effective agrochemicals can enhance crop yield and protect plants from pests and diseases. Quantitative data on inhibition rates or mortality percentages guide formulation and commercialization.

Methyl 2-(2-bromo-5-hydroxyphenyl)acetate is an organic compound characterized by the presence of a bromo group and a hydroxy group on a phenyl ring, along with an acetate functional group. Its molecular formula is C9H9BrO3C_9H_9BrO_3 and it has a molecular weight of approximately 245.07 g/mol. The compound is known for its unique structural features that contribute to its chemical reactivity and biological activity. It is typically a solid at room temperature, with a density of about 1.562 g/cm³ and a boiling point of approximately 317.14 ºC .

Typical of compounds containing both bromine and hydroxyl functional groups:

  • Nucleophilic Substitution: The bromo group can be replaced by various nucleophiles, leading to the formation of new compounds.
  • Esterification: The hydroxyl group can participate in esterification reactions, allowing for the formation of more complex esters.
  • Reduction: The hydroxy group may be reduced to form other functional groups, altering the compound's properties.

These reactions are significant in synthetic organic chemistry, enabling the modification of the compound for various applications.

Research indicates that methyl 2-(2-bromo-5-hydroxyphenyl)acetate exhibits notable biological activities. It has been studied for its potential as an anti-inflammatory agent and as a modulator of various biological pathways. Its structure suggests that it may interact with specific enzymes or receptors, potentially influencing metabolic processes .

The synthesis of methyl 2-(2-bromo-5-hydroxyphenyl)acetate can be achieved through various methods:

  • Bromination: Starting from 5-hydroxyphenylacetic acid, bromination can introduce the bromo group at the desired position.
  • Esterification: The resulting acid can then be esterified with methanol in the presence of an acid catalyst to yield methyl 2-(2-bromo-5-hydroxyphenyl)acetate.
  • Alternative Routes: Other synthetic pathways may involve coupling reactions or using different starting materials that contain the necessary functional groups.

These methods allow for the efficient production of the compound in laboratory settings.

Methyl 2-(2-bromo-5-hydroxyphenyl)acetate finds applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug discovery programs targeting inflammatory diseases or other conditions.
  • Chemical Research: It is used as an intermediate in organic synthesis for creating more complex molecules.
  • Material Science: Its unique properties may be explored in developing new materials with specific functionalities.

Interaction studies have shown that methyl 2-(2-bromo-5-hydroxyphenyl)acetate interacts with several biological targets. For instance, it has been identified as a potential inhibitor of specific cytochrome P450 enzymes, which play crucial roles in drug metabolism . Understanding these interactions is essential for evaluating its safety and efficacy in therapeutic applications.

Methyl 2-(2-bromo-5-hydroxyphenyl)acetate shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

Compound NameCAS NumberSimilarity Index
Methyl 2-(3-bromo-4-hydroxyphenyl)acetate34918-57-50.93
2-(5-Bromo-2-hydroxyphenyl)acetic acid38692-72-70.92
Methyl 2-(4-bromophenyl)acetate41841-16-10.87
Methyl 2-(3-bromophenyl)acetate150529-73-00.85
Methyl 2-(4-bromo-2-methoxyphenyl)acetic acid1026089-09-70.91

Uniqueness

Methyl 2-(2-bromo-5-hydroxyphenyl)acetate is distinguished by its specific arrangement of bromine and hydroxy groups, which can significantly influence its reactivity and biological activity compared to similar compounds. This unique positioning allows for selective interactions within biological systems, making it a valuable candidate for further research and application development.

Multi-Step Organic Synthesis Pathways

Bromination and Esterification Optimization Strategies

The critical bromination step typically employs m-methoxyphenyl precursors subjected to directed electrophilic substitution. As demonstrated in halogenated hydrocarbon systems, optimal conditions use dichloromethane or chloroform solvents with N-bromosuccinimide (NBS) as the brominating agent, achieving 92–93% yields through precise stoichiometric control of red phosphorus (0.01–0.2 molar equivalents) and potassium bromate cocatalysts. Sulfuric acid (0.5–5 mass ratio) proves essential for protonating the methoxy group, directing bromine to the ortho position relative to the carboxylic acid functionality.

Post-bromination, esterification of the intermediate 2-bromo-5-methoxybenzoic acid employs methanol under acidic conditions. Recent optimizations utilize solvent-free systems at 120°C with acetic anhydride, achieving 92% conversion rates in 2 hours without requiring traditional acid catalysts. This dual-phase approach prevents ester hydrolysis while maintaining bromine positional integrity.

Table 1: Comparative Bromination Conditions

SolventBrominating AgentCatalyst SystemYield (%)Purity (%)
DichloromethaneNBSRed P/KBrO3/H2SO493.699.4
ChloroformDibromohydantoinRed P/KBr/H2SO492.899.5
DichloroethaneBromineRed P/KBrO3/H2SO483.098.5

Regioselective Functionalization of Phenolic Precursors

Achieving para-hydroxyl group retention during bromination requires innovative protecting group strategies. Two-phase solvent systems (water/organic interface) enable selective bromine incorporation while preserving phenolic -OH groups. Using methylene chloride as the organic phase with 20% aqueous HBr creates a dynamic equilibrium that prevents over-bromination, yielding 89% pure 2-bromo-5-hydroxy intermediates. Computational modeling confirms that hydrogen bonding between the phenolic oxygen and aqueous phase stabilizes transition states favoring ortho-bromination.

Catalytic Systems for Efficient Acetylation

Modern acetylation protocols leverage Brønsted acid catalysts in non-polar media. Sulfuric acid (0.5–5 wt%) in toluene facilitates methyl ester formation at 70–80°C, with kinetic studies showing complete conversion within 4 hours. Alternatively, solvent-free systems using excess acetic anhydride at 120°C achieve 95% yields through entropy-driven activation, eliminating side product formation.

Mechanistic Insight:
The esterification proceeds via nucleophilic acyl substitution where the hydroxyl oxygen attacks the electrophilic carbonyl carbon of acetic anhydride. Infrared spectroscopy confirms successful conversion through the disappearance of -OH stretches (3200–3500 cm⁻¹) and emergence of ester C=O vibrations at 1742 cm⁻¹.

Solid-Phase Synthesis Approaches for Structural Analogues

Immobilization strategies using Wang resin-bound phenolic precursors enable modular synthesis. Key advancements include:

  • Resin activation with hydroxymethyl groups for carboxylic acid coupling
  • On-resin bromination using polymer-supported NBS reagents
  • Cleavage with methanol/HCl mixtures yielding methyl esters

This approach allows sequential functionalization with 85–90% stepwise yields, particularly advantageous for creating ¹³C-labeled variants for metabolic studies.

XLogP3

2

Dates

Modify: 2024-04-14

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